

# Unveiling PCB 105: A Technical Guide to its Physicochemical Properties and Biological Interactions

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## Compound of Interest

Compound Name: 2,3,3',4,4'-Pentachlorobiphenyl

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Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that have garnered significant attention due to their persistence in the environment and potential for adverse health effects. Among the 209 distinct PCB congeners, PCB 105 (**2,3,3',4,4'-pentachlorobiphenyl**) is a mono-ortho-substituted congener frequently detected in environmental and biological samples. This technical guide provides an in-depth overview of the physical and chemical characteristics of PCB 105, details the experimental protocols for their determination, and explores its interactions with key biological signaling pathways.

## Core Physical and Chemical Characteristics

The physicochemical properties of PCB 105 govern its environmental fate, transport, and bioavailability. These characteristics are summarized in the tables below.

### Table 1: General and Physical Properties of PCB 105

Property	Value	Reference
IUPAC Name	2,3,3',4,4'-Pentachlorobiphenyl	
CAS Number	32598-14-4	[1]
Molecular Formula	C <sub>12</sub> H <sub>5</sub> Cl <sub>5</sub>	[1]
Molecular Weight	326.43 g/mol	[1]
Melting Point	107 °C	[2]
Boiling Point	412.3 °C (rough estimate)	[2]

**Table 2: Environmental Fate Properties of PCB 105**

Property	Value	Reference
Water Solubility	13.44 µg/L (at 20 °C) for PCB 118 (a pentachlorobiphenyl)	[2]
Vapor Pressure	Data not available for PCB 105 specifically. Studies on other pentachlorobiphenyls suggest it is in the low mPa range at ambient temperatures.	
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	6.5	

## Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of PCB 105 is crucial for environmental modeling and toxicological assessment. The following section outlines the principles of standard experimental protocols.

### Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[3][4] For poorly soluble substances like PCBs, the Column Elution Method or the Flask Method are commonly employed.[5][6][7]

#### Column Elution Method:

- **Preparation of the Column:** A micro-column is packed with an inert support material, such as glass beads or silica gel, which is then coated with an excess of the test substance.
- **Elution:** Water is passed through the column at a slow, constant flow rate.
- **Analysis:** The concentration of the test substance in the eluate is determined over time using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).
- **Determination of Solubility:** The water solubility is the plateau concentration reached when the concentration of the eluate becomes constant.

#### Flask Method:

- **Equilibration:** An excess amount of the test substance is added to a flask containing a known volume of water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium.
- **Phase Separation:** The undissolved substance is separated from the aqueous phase by centrifugation or filtration.
- **Analysis:** The concentration of the test substance in the aqueous phase is determined by a suitable analytical method.

## Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)

The n-octanol/water partition coefficient ( $K_{ow}$ ) is a measure of a chemical's lipophilicity. The Shake Flask Method is a widely used technique for its determination.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Shake Flask Method:

- **Preparation:** A known amount of the test substance is dissolved in either n-octanol or water. This solution is then added to a flask containing the other solvent.

- **Equilibration:** The flask is shaken vigorously to ensure thorough mixing and partitioning of the substance between the two phases until equilibrium is reached.
- **Phase Separation:** The n-octanol and water phases are separated by centrifugation.
- **Analysis:** The concentration of the test substance in each phase is determined using an appropriate analytical method.
- **Calculation:** The  $K_{ow}$  is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

## Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is a technique used to determine the vapor pressure of substances with low volatility.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle:

- **Effusion Cell:** A small amount of the substance is placed in a thermostated effusion cell, which has a small orifice.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Effusion:** Molecules of the substance effuse through the orifice into the vacuum.
- **Mass Loss Measurement:** The rate of mass loss from the cell is measured over time.
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.

## Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

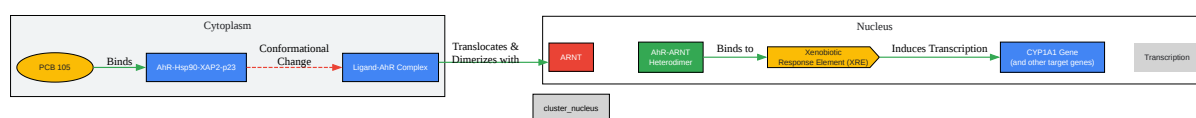
GC-MS is the analytical method of choice for the quantification of PCBs due to its high sensitivity and selectivity.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

**Workflow:**

- **Sample Preparation:** The sample (e.g., water, octanol, or an environmental matrix) is extracted with a suitable organic solvent. The extract is then concentrated and may be subjected to a cleanup procedure to remove interfering substances.
- **Gas Chromatography (GC):** The extract is injected into a gas chromatograph, where the different PCB congeners are separated based on their boiling points and interactions with the stationary phase of the GC column.
- **Mass Spectrometry (MS):** As the separated congeners elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each congener, allowing for its identification and quantification.

## Biological Interactions and Signaling Pathways

PCB 105 can exert a range of biological effects by interacting with and disrupting various intracellular signaling pathways. The following diagrams illustrate the key pathways affected by PCBs, including PCB 105.

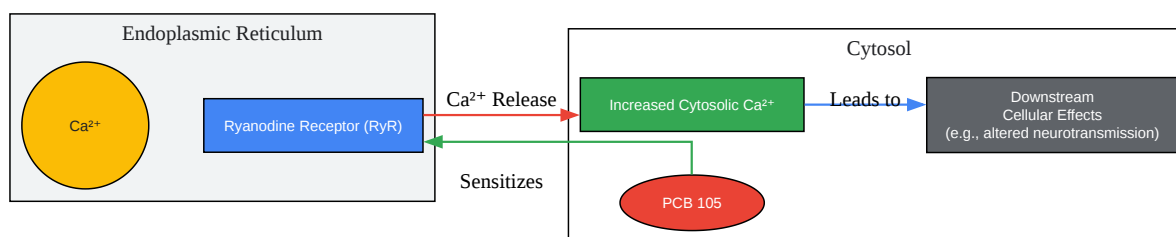


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### Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by PCB 105.

PCBs, including mono-ortho congeners like PCB 105, are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, PCB 105 binds to the cytosolic AhR complex, leading to a conformational change and translocation of the complex to

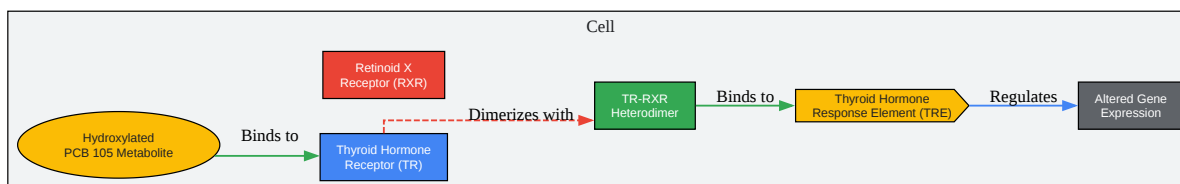
the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics.



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#### PCB 105-Mediated Disruption of Ryanodine Receptor (RyR) Signaling.

Non-dioxin-like PCBs, a group that can include mono-ortho congeners, have been shown to interact with and sensitize Ryanodine Receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[22][23][24][25][26] This sensitization leads to an increased release of calcium ions ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum into the cytosol. The resulting elevation in cytosolic  $\text{Ca}^{2+}$  levels can disrupt normal cellular processes, including neurotransmission and gene expression, contributing to the neurotoxic effects of these compounds.



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### Interaction of PCB 105 Metabolites with Thyroid Hormone Receptor (TR) Signaling.

PCBs can interfere with the thyroid hormone system through various mechanisms. Hydroxylated metabolites of certain PCBs, including potentially those of PCB 105, can act as agonists or antagonists of the Thyroid Hormone Receptor (TR).<sup>[27][28][29][30][31]</sup> These metabolites can bind to the TR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Thyroid Hormone Response Elements (TREs) on the DNA, leading to altered transcription of thyroid hormone-responsive genes. This disruption can have profound effects on development and metabolism. Specifically, studies suggest that PCB 126 induces CYP1A1 through the AhR, and this enzyme can activate PCB 105 to a form that acts as a TR agonist.<sup>[27][28]</sup>

## Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical characteristics of PCB 105, detailed the standard experimental protocols for their determination, and illustrated its interactions with key biological signaling pathways. A thorough understanding of these properties and mechanisms is essential for assessing the environmental risks posed by PCB 105 and for developing strategies to mitigate its potential health impacts. The provided data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of environmental science, toxicology, and pharmacology.

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